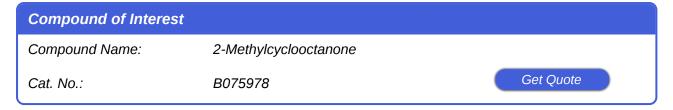


An In-Depth Technical Guide to 2-Methylcyclooctanone

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IUPAC Name: 2-methylcyclooctan-1-one[1]

This technical guide provides a comprehensive overview of 2-methylcyclooctan-1-one, a substituted cyclic ketone of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis methodologies, and potential applications, with a focus on its relevance in medicinal chemistry.

Chemical and Physical Properties

While specific experimental data for 2-methylcyclooctan-1-one is not extensively available in the literature, its properties can be estimated and compared with related compounds. The following tables summarize key computed and experimental data for 2-methylcyclooctan-1-one and its smaller analogs, 2-methylcyclohexanone and 2-methylcyclopentanone.

Table 1: General Properties of **2-Methylcyclooctanone**



Property	Value	Source
IUPAC Name	2-methylcyclooctan-1-one	[1]
Molecular Formula	C ₉ H ₁₆ O	[1]
Molecular Weight	140.22 g/mol	[1]
CAS Number	10363-27-6	[2]
Canonical SMILES	CC1CCCCCC1=O	[1]
InChI	InChI=1S/C9H16O/c1-8-6-4-2- 3-5-7-9(8)10/h8H,2-7H2,1H3	[1]
InChIKey	MJFJFHJQZCMMKL- UHFFFAOYSA-N	[1]

Table 2: Computed Physicochemical Properties

Property	2- Methylcyclooctano ne	2- Methylcyclohexano ne	2- Methylcyclopentan one
XLogP3	2.6	1.5	0.9
Hydrogen Bond Donor Count	0	0	0
Hydrogen Bond Acceptor Count	1	1	1
Rotatable Bond Count	0	0	0
Exact Mass	140.120115130 Da	112.088815002 Da	98.073164938 Da
Monoisotopic Mass	140.120115130 Da	112.088815002 Da	98.073164938 Da
Topological Polar Surface Area	17.1 Ų	17.1 Ų	17.1 Ų
Heavy Atom Count	10	8	7



Data for 2-methylcyclohexanone and 2-methylcyclopentanone are provided for comparison.

Table 3: Experimental Physical Properties (Analog Comparison)

Property	2-Methylcyclohexanone	2-Methylcyclopentanone
Boiling Point	165-166 °C	144-145 °C
Density	0.925 g/mL at 25 °C	0.916 g/mL at 25 °C
Refractive Index (n20/D)	1.448	1.435

Specific experimental data for the boiling point and density of 2-methylcyclooctan-1-one are not readily available.

Spectroscopic Data

Detailed spectroscopic data for 2-methylcyclooctan-1-one is limited. The following represents expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted) The proton NMR spectrum of 2-methylcyclooctan-1-one is expected to show a complex pattern of overlapping multiplets for the methylene protons of the cyclooctane ring. A doublet for the methyl group protons and a multiplet for the proton at the chiral center (C2) are anticipated.

¹³C NMR Spectroscopy (Predicted) The carbon NMR spectrum should display a peak for the carbonyl carbon around 210-220 ppm. The methyl carbon would appear at approximately 15-25 ppm. The remaining methylene carbons of the ring would resonate in the upfield region.

Infrared (IR) Spectroscopy The IR spectrum of 2-methylcyclooctan-1-one is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the range of 1700-1725 cm⁻¹. Additional peaks corresponding to C-H stretching and bending vibrations are also expected.

Experimental Protocols

Detailed experimental protocols for the synthesis of 2-methylcyclooctan-1-one are not widely published. However, its synthesis can be achieved through established organic chemistry



methodologies. Below are generalized protocols for its preparation.

1. Synthesis via Alkylation of Cyclooctanone

This method involves the deprotonation of cyclooctanone to form an enolate, followed by reaction with a methylating agent.

• Step 1: Enolate Formation

- A solution of cyclooctanone in an aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
- A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to the solution to deprotonate the α-carbon and form the lithium enolate.

Step 2: Methylation

- A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the enolate solution.
- The reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure complete reaction.

Step 3: Work-up and Purification

- The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
- The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography or distillation to yield 2methylcyclooctan-1-one.

2. Synthesis via Oxidation of 2-Methylcyclooctanol



This protocol involves the oxidation of the corresponding secondary alcohol, 2-methylcyclooctanol.

- Step 1: Preparation of Oxidizing Agent
 - A variety of oxidizing agents can be used, such as pyridinium chlorochromate (PCC),
 Swern oxidation reagents (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine), or Dess-Martin periodinane. The choice of reagent will depend on the desired reaction conditions and scale.
- Step 2: Oxidation Reaction
 - The chosen oxidizing agent is prepared in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.
 - A solution of 2-methylcyclooctanol in the same solvent is added to the oxidizing agent at an appropriate temperature (often 0 °C or room temperature).
 - The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Step 3: Work-up and Purification
 - The work-up procedure will vary depending on the oxidizing agent used. For a PCC oxidation, the reaction mixture is typically filtered through a pad of silica gel or celite to remove the chromium salts. For a Swern oxidation, the reaction is quenched with water, and the layers are separated.
 - The organic solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation.

Applications in Drug Development and Research

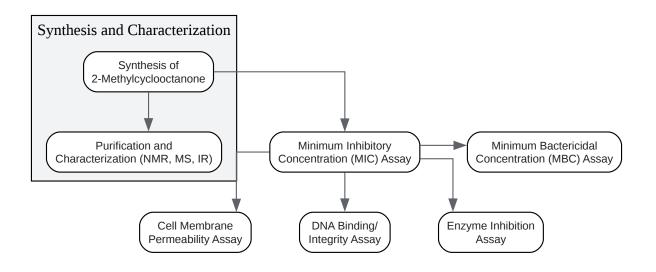
While 2-methylcyclooctan-1-one itself is not a widely studied therapeutic agent, the cyclooctanone scaffold is of interest in medicinal chemistry. Substituted cyclooctanones have been investigated for their potential biological activities, including antimicrobial and anticancer properties.[3][4]



A study on the synthesis and antimicrobial evaluation of a series of cyclooctanone derivatives demonstrated that these compounds can exhibit moderate to high antibacterial and antifungal effects against pathogenic microorganisms.[3] For instance, certain derivatives showed excellent activity against Listeria monocytogenes.[3] This suggests that the cyclooctanone ring can serve as a scaffold for the development of new anti-infective agents.

Signaling Pathways and Experimental Workflows

Given the limited specific biological data for 2-methylcyclooctan-1-one, a detailed signaling pathway cannot be definitively described. However, based on the antimicrobial activity of related cyclooctanone derivatives, a logical workflow for the screening and preliminary mechanism of action studies can be proposed. The following diagram illustrates a typical workflow for evaluating the antimicrobial potential of a compound like 2-methylcyclooctan-1-one.



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Caption: Workflow for Antimicrobial Evaluation of **2-Methylcyclooctanone**.

This workflow begins with the synthesis and characterization of the compound, followed by primary screening to determine its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic microbes. Positive hits would



then be subjected to further studies to elucidate their mechanism of action, which could involve disrupting the cell membrane, interfering with DNA replication, or inhibiting essential enzymes.

Conclusion

2-Methylcyclooctan-1-one is a member of the cyclooctanone class of compounds, which holds potential for further investigation in the field of drug discovery, particularly in the development of new antimicrobial agents. While specific data for this compound is limited, this guide provides a framework for its synthesis and evaluation based on established chemical principles and the biological activities of related structures. Further research is warranted to fully characterize 2-methylcyclooctan-1-one and explore its potential applications in medicinal chemistry and other scientific disciplines.

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